molecular formula C8H13N3 B1357985 4-(1H-pyrazol-1-yl)piperidine CAS No. 762240-09-5

4-(1H-pyrazol-1-yl)piperidine

Cat. No.: B1357985
CAS No.: 762240-09-5
M. Wt: 151.21 g/mol
InChI Key: WGNPNAOPVBYTKD-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-yl)piperidine is an organic compound that features a piperidine ring substituted with a pyrazole moiety This compound is a heterocyclic amine, which means it contains nitrogen atoms within its ring structure

Scientific Research Applications

4-(1H-pyrazol-1-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(1H-pyrazol-1-yl)piperidine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols . This interaction is crucial as it can influence various physiological processes, including inflammation and blood pressure regulation. The compound’s ability to form hydrogen bonds with the active site of sEH enhances its inhibitory effect .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of sEH by this compound can lead to increased levels of epoxyeicosatrienoic acids (EETs), which are known to have anti-inflammatory and vasodilatory effects . This modulation can impact cell signaling pathways related to inflammation and vascular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of sEH, inhibiting its activity and preventing the conversion of epoxides to diols . This inhibition can lead to changes in gene expression, particularly genes involved in inflammatory responses and vascular homeostasis. The molecular docking studies have shown that the hydrogen bond interactions between this compound and sEH are similar to those observed with other potent sEH inhibitors .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, affecting its efficacy. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of sEH, resulting in prolonged anti-inflammatory and vasodilatory effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits sEH without causing significant adverse effects . At higher doses, toxic effects such as liver damage and altered metabolic function have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as sEH, influencing the metabolism of epoxides to diols . This interaction can affect metabolic flux and metabolite levels, particularly those related to inflammatory and vascular processes. The compound’s impact on these pathways underscores its potential as a therapeutic agent for conditions involving inflammation and vascular dysfunction.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to accumulate in tissues with high sEH expression, such as the liver and kidneys This localization is crucial for its inhibitory effects on sEH and subsequent physiological outcomes

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with sEH . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to sEH to exert its inhibitory effects. Post-translational modifications and targeting signals that direct this compound to specific cellular compartments are critical for its function and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-1-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of piperidine with pyrazole under specific conditions. For example, the reaction can be carried out using a base such as sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-pyrazol-1-yl)pyridine
  • 4-(1H-pyrazol-1-yl)pyrazole
  • 4-(1H-pyrazol-1-yl)benzene

Uniqueness

Compared to these similar compounds, 4-(1H-pyrazol-1-yl)piperidine is unique due to its piperidine ring, which imparts different steric and electronic properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound in various applications .

Properties

IUPAC Name

4-pyrazol-1-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-4-10-11(7-1)8-2-5-9-6-3-8/h1,4,7-9H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNPNAOPVBYTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611285
Record name 4-(1H-Pyrazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762240-09-5
Record name 4-(1H-Pyrazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-pyrazol-1-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound from Step B above (50 mg, 0.2 mmol) was dissolved in 4 M HCl in dioxane (2.0 mL) and stirred at RT for 1 h. The product was concentrated under reduced pressure and dried under high vacuum to give the title compound (i-17) (30 mg, 96%). ESI-MS calculated for C8H13N3: Exact Mass: 151.11. Found 152.10.
Quantity
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2 mL
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Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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